Lipophilicity Comparison with Ethanamine Analog
The N‑ethyl‑N‑phenyl substituent on the target compound produces a calculated logP of 3.63 (logD₇.₄ 3.62), in contrast to a logP of 2.47 (logSW –1.89) for the closest commercially available analog N‑ethyl‑N‑[(1‑methyl‑1H‑benzimidazol‑2‑yl)methyl]ethanamine (Hit2Lead SC‑9006921) . The ΔlogP of +1.16 translates to a predicted ∼14‑fold higher partition coefficient, consistent with a shift from CNS‑MPO‑compliant to borderline‑peripheral lipophilicity space . No experimental logD or permeability data were located for either compound.
| Evidence Dimension | Predicted lipophilicity (logP / logD) |
|---|---|
| Target Compound Data | logP 3.63; logD 3.62 (ALogPS / ChemDiv prediction) |
| Comparator Or Baseline | N‑ethyl‑N‑[(1‑methyl‑1H‑benzimidazol‑2‑yl)methyl]ethanamine (Hit2Lead SC‑9006921): logP 2.47; logSW –1.89 |
| Quantified Difference | ΔlogP ≈ +1.16 (target compound more lipophilic) |
| Conditions | In silico prediction; experimental logP/logD not available for either compound |
Why This Matters
A >10‑fold difference in predicted lipophilicity informs laboratory selection when experimental solubility, permeability, or CNS exposure are critical screening criteria.
